Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime
Overview
Description
Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime is a compound that features a 1,2,4-triazole ring and a dichlorophenyl group. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the dichlorophenyl group further enhances its biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Amines derived from the oxime group.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, enhancing its binding affinity and biological activity . The dichlorophenyl group further contributes to its activity by increasing its lipophilicity and facilitating membrane penetration .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Flupoxam: A triazole-containing herbicide.
Uniqueness
Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime is unique due to its combination of a dichlorophenyl group and a triazole ring, which imparts a broad spectrum of biological activities. Its oxime functionality also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
69711-71-3 |
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Molecular Formula |
C10H8Cl2N4O |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H8Cl2N4O/c11-7-1-2-8(9(12)3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2 |
InChI Key |
CNCXXOKGVGYHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=NC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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